BenchChemオンラインストアへようこそ!

ATG12-ATG3 inhibitor 1

Autophagy Protein-Protein Interaction Binding Affinity

Procure ATG12-ATG3 inhibitor 1 (Compound 189) to achieve pathway-selective autophagy blockade without confounding kinase or lysosomal disruption. This naphthalene-sulfonamide directly binds ATG12 (KD ≈5 μM) and inhibits LC3B puncta formation (IC50 9.3 μM), with CK2 off-target liability systematically eliminated during SAR optimization from the parent hit silmitasertib. Unlike chloroquine or PI3K/mTOR modulators, its mechanism is restricted to ATG12-ATG3 PPI disruption, enabling clean differentiation of autophagy-addicted tumor populations (e.g., PANC-1, MIA PaCa-2) and blockade of IL-1β secretion in macrophage models while preserving lysosomal integrity. Access the published SAR map of 150+ analogues for rational medicinal chemistry campaigns.

Molecular Formula C18H17NO3S
Molecular Weight 327.4 g/mol
Cat. No. B491413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATG12-ATG3 inhibitor 1
Molecular FormulaC18H17NO3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C
InChIInChI=1S/C18H17NO3S/c1-12-7-10-18(13(2)11-12)23(21,22)19-16-8-9-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3
InChIKeyBUAHBIAKRIDOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATG12-ATG3 Inhibitor 1 (Compound 189): A Selective ATG12-ATG3 PPI Disruptor for Autophagy Research


ATG12-ATG3 inhibitor 1 (CAS 333351-38-5), also designated compound 189, is a small-molecule probe that selectively disrupts the protein-protein interaction (PPI) between autophagy-related protein 12 (ATG12) and the E2-like enzyme ATG3 [1]. Identified from a high-throughput screen of 41,161 compounds and subsequently optimized through systematic structure-activity relationship (SAR) studies, this naphthalene-sulfonamide derivative exhibits direct binding to ATG12 with a dissociation constant (KD) of approximately 5 µM and inhibits autophagosome formation in cells with an IC50 of 9.3 µM [2]. Its molecular architecture (C18H17NO3S; MW 327.4) targets a critical catalytic step in LC3 lipidation without engaging kinase or lysosomal pathways, establishing it as a pathway-selective autophagy inhibitor [3].

Why ATG12-ATG3 Inhibitor 1 Cannot Be Replaced by Generic Autophagy Modulators or Close Analogs


Generic substitution with broad-spectrum autophagy inhibitors such as chloroquine or PI3K/mTOR modulators fails because these agents operate at distinct nodes within the autophagy pathway—lysosomal neutralization and upstream signaling, respectively—yielding fundamentally different mechanistic profiles and confounding experimental interpretation . Even within the same target class, close structural analogs (e.g., ATG12-IN-1/compound 4) exhibit divergent binding kinetics, selectivity windows, and cellular efficacy profiles that are not interchangeable without revalidation [1]. Compound 189's established direct binding to ATG12 (KD ≈ 5 µM), validated functional inhibition of LC3B puncta formation (IC50 9.3 µM), and documented selectivity over CK2 kinase—the off-target liability of its parent hit silmitasertib—constitute a validated, publication-backed performance specification that generic alternatives do not meet [2][3]. Substitution introduces uncontrolled variables that compromise experimental reproducibility and weaken procurement justification.

ATG12-ATG3 Inhibitor 1: Quantitative Differentiation Evidence Against Comparators


Binding Affinity: Compound 189 Demonstrates Direct ATG12 Engagement Versus Uncharacterized Binding Mode of ATG12-IN-1

Compound 189 binds directly to ATG12 with a dissociation constant (KD) of approximately 5 µM as determined by surface plasmon resonance (SPR) [1]. In contrast, ATG12-IN-1 (compound 4) has no published binding affinity data or direct target engagement evidence—only a reported functional IC50 of 9 µM from cellular assays [2]. The absence of validated direct binding data for ATG12-IN-1 introduces mechanistic ambiguity and precludes confident SAR extrapolation.

Autophagy Protein-Protein Interaction Binding Affinity SPR Direct Target Engagement

Cellular Autophagy Inhibition: Compound 189 Inhibits LC3B Puncta Formation at 9.3 µM Versus Chloroquine's Lysosomal Mechanism

Compound 189 inhibited GFP-LC3B puncta formation in HEK293 cells with an IC50 of 9.3 µM, directly quantifying its capacity to block autophagosome biogenesis at the ATG12-ATG3 conjugation step [1]. In contrast, chloroquine inhibits autophagy indirectly by neutralizing lysosomal pH, which traps LC3B-II on autophagosomes and elevates—rather than reduces—LC3B puncta counts . This mechanistic divergence makes chloroquine unsuitable as a functional substitute for experiments requiring specific blockade of early autophagosome formation.

Autophagy Flux LC3B Puncta Autophagosome Formation Cellular Assay Selective Autophagy Inhibition

Selective Cytotoxicity: Compound 189 Kills Autophagy-Addicted Tumor Cells While Sparing Non-Addicted Cells

Compound 189 exhibits selective growth inhibition of autophagy-addicted tumor cells (e.g., PANC-1 and MIA PaCa-2 pancreatic cancer lines) while sparing non-autophagy-addicted cells [1]. ATG12-IN-1 (compound 4) lacks published selective cytotoxicity profiling data in comparable models [2]. This selectivity window is not observed with broad-spectrum autophagy inhibitors like chloroquine, which exert cytotoxic effects irrespective of autophagy dependence [3].

Autophagy Addiction Selective Cytotoxicity Cancer Cell Growth Inhibition Pancreatic Cancer Tumor Cell Viability

Anti-Inflammatory Activity: Compound 189 Suppresses IL-1β Secretion from Macrophages Without Lysosomal Disruption

Compound 189 inhibits LPS-induced IL-1β secretion from PMA-differentiated THP-1 macrophage-like cells [1]. This anti-inflammatory effect is achieved without the lysosomal disruption characteristic of chloroquine, which itself modulates cytokine secretion via lysosomal pH alteration and TLR9 antagonism . The ability to suppress autophagy-dependent secretion while preserving lysosomal integrity represents a therapeutically relevant differentiation for inflammatory disease models.

IL-1β Secretion Autophagy-Dependent Secretion Macrophage Inflammation Non-Canonical Autophagy

Kinase Off-Target Profile: Compound 189 Eliminates CK2 Inhibitory Activity Present in Parent Hit Silmitasertib

Systematic SAR optimization transformed silmitasertib, a potent casein kinase 2 (CK2) inhibitor, into compound 189, which retains ATG12-ATG3 PPI inhibitory activity while eliminating the CK2 kinase off-target liability [1]. The SAR study characterized over 150 analogues, mapping the structural determinants that uncouple PPI disruption from kinase inhibition [2]. ATG12-IN-1 (compound 4) lacks published kinase selectivity profiling data against CK2 or other kinases [3].

Kinase Selectivity CK2 Inhibition Off-Target Profiling SAR Optimization Silmitasertib

Chemical Scaffold and Synthetic Tractability: Defined SAR Path to ATG12-ATG3 Inhibitor 1 Versus Uncharacterized ATG12-IN-1 Series

The 2024 SAR study characterized over 150 analogues of compound 189, defining the hydrophobic "plug," polar "claw," and polarity-tuning handles that govern potency and selectivity [1]. This published SAR map provides a validated starting point for further optimization and ensures reproducibility of synthetic and biological outcomes [2]. In contrast, ATG12-IN-1 (compound 4) has no published SAR study or analogue series characterization, limiting its utility for medicinal chemistry campaigns or tool compound development [3].

SAR Medicinal Chemistry Chemical Probe Scaffold Optimization Synthetic Tractability

High-Impact Research and Procurement Applications for ATG12-ATG3 Inhibitor 1


Autophagy Dependency Mapping in Pancreatic Cancer Models

Employ ATG12-ATG3 inhibitor 1 to interrogate autophagy addiction in PANC-1 and MIA PaCa-2 pancreatic ductal adenocarcinoma cells, where its selective cytotoxicity against autophagy-dependent tumor cells (9.3 µM IC50 for LC3B puncta inhibition) enables clean differentiation between autophagy-addicted and non-addicted populations [1]. This application is supported by published data showing compound 189 selectively inhibits growth of autophagy-addicted cancer cells without affecting non-addicted lines [1].

Dissection of Non-Canonical Autophagy-Dependent Cytokine Secretion

Utilize compound 189 to block autophagy-dependent IL-1β secretion in macrophage-like THP-1 cells stimulated with LPS, enabling mechanistic studies of non-canonical secretion pathways without the confounding lysosomal disruption associated with chloroquine [1]. The compound's documented suppression of IL-1β secretion and preservation of lysosomal integrity make it ideal for inflammatory disease models where pathway-specific intervention is required [2].

Medicinal Chemistry Optimization and Chemical Probe Development

Leverage the published SAR map of over 150 analogues and defined structural determinants (hydrophobic "plug," polar "claw") to guide rational design of next-generation ATG12-ATG3 PPI inhibitors [3][2]. Compound 189 serves as a validated starting scaffold with well-characterized synthetic tractability, enabling medicinal chemistry campaigns to improve potency, selectivity, and pharmacokinetic properties beyond the micromolar range [3].

Target Validation in CK2-Independent Autophagy Signaling

Employ compound 189 in experiments requiring specific ATG12-ATG3 PPI disruption without CK2 kinase off-target effects, which were systematically eliminated during SAR optimization from the parent hit silmitasertib [3]. This clean pharmacological profile supports target validation studies where kinase-mediated confounding phenotypes would otherwise compromise data interpretation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATG12-ATG3 inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.